Voxilaprevir

Vue d'ensemble

Description

Voxilaprevir est un agent antiviral à action directe utilisé dans le traitement des infections chroniques par le virus de l'hépatite C (VHC). C'est un inhibiteur de la protéase non structurale 3/4A qui agit en inhibant l'enzyme protéase nécessaire à la réplication virale. This compound est couramment utilisé en association avec le sofosbuvir et le velpatasvir sous le nom de marque Vosevi .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du voxilaprevir implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieurLe produit final est obtenu par purification et cristallisation .

Méthodes de production industrielle

La production industrielle du this compound suit une voie de synthèse similaire mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Voxilaprevir subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène pour former des oxydes.

Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse du this compound comprennent :

Cyclopropylsulfonamide : Un intermédiaire clé.

Agents de fluoration :

Groupes protecteurs : Pour protéger les sites réactifs pendant les étapes intermédiaires.

Produits principaux

Le produit principal formé à partir de ces réactions est le this compound lui-même, caractérisé par sa structure chimique unique et ses propriétés antivirales .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de la protéase.

Biologie : Étudié pour ses effets sur la réplication virale et les interactions protéiques.

Médecine : Principalement utilisé dans le traitement des infections chroniques par l'hépatite C.

Industrie : Employé dans le développement de thérapies antivirales et de formulations médicamenteuses

Mécanisme d'action

This compound exerce ses effets antiviraux en se liant de manière réversible à la protéase sérine NS3/4A du virus de l'hépatite C. Cette liaison inhibe l'enzyme protéase, empêchant le clivage des polyprotéines virales en protéines fonctionnelles nécessaires à la réplication virale. En perturbant ce processus, le this compound réduit efficacement la charge virale et arrête la progression de l'infection .

Applications De Recherche Scientifique

Introduction to Voxilaprevir

This compound is a direct-acting antiviral medication primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as an NS3/4A protease inhibitor and is often combined with other antiviral agents, such as velpatasvir and sofosbuvir, to enhance its efficacy against various HCV genotypes. This article explores the applications of this compound in clinical settings, focusing on its effectiveness, safety, and the implications of its use based on recent studies.

Efficacy in Treatment-Naive and Treatment-Experienced Patients

This compound is particularly significant for patients who have previously failed direct-acting antiviral therapies. In a multicenter study involving 746 patients from various European countries, treatment with the combination of this compound, velpatasvir, and sofosbuvir (often referred to as VOX/VEL/SOF) demonstrated a sustained virologic response rate of 95% in patients who had previously been treated with direct-acting antivirals . This indicates that this compound serves as an effective salvage therapy for those with chronic HCV infections who have not responded to prior treatments.

Real-World Effectiveness

Recent studies have provided insights into the real-world effectiveness of the VOX/VEL/SOF regimen. In one analysis, the treatment was shown to be effective across different patient demographics and HCV genotypes. Key findings include:

- High Sustained Virologic Response : The combination therapy yielded sustained virologic response rates ranging from 80% to 100% across various cohorts .

- Predictors of Treatment Response : Factors such as HCV genotype, presence of cirrhosis, and hepatocellular carcinoma were identified as independent predictors of treatment failure .

Comparison with Other Treatments

In clinical trials comparing VOX/VEL/SOF to other regimens, such as sofosbuvir/velpatasvir alone, this compound has shown comparable or superior efficacy in certain patient populations. For example, in phase 3 trials (POLARIS-2 and POLARIS-3), while an 8-week course of VOX/VEL/SOF did not establish noninferiority to a 12-week regimen of sofosbuvir/velpatasvir, it still provided substantial efficacy in patients with genotype 3 HCV .

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse events reported include:

- Gastrointestinal Issues : Nausea and diarrhea were more frequently reported among patients receiving this compound-containing regimens .

- Other Side Effects : Headaches and fatigue were also noted but occurred at low rates of treatment discontinuation (0%-1%) due to adverse effects .

Case Study 1: Treatment-Experienced Patient Cohort

A cohort study analyzed the effectiveness of VOX/VEL/SOF in a group of treatment-experienced patients with chronic HCV. This study highlighted that despite previous treatment failures, the majority achieved a sustained virologic response after re-treatment with this combination therapy.

Case Study 2: Genotype-Specific Outcomes

Another case series focused on patients infected with HCV genotype 1a and 3. It was observed that while overall response rates were high, genotype-specific outcomes varied significantly; for instance, patients with genotype 1a had lower response rates compared to those with other genotypes .

Mécanisme D'action

Voxilaprevir exerts its antiviral effects by reversibly binding to the NS3/4A serine protease of the Hepatitis C Virus. This binding inhibits the protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. By disrupting this process, this compound effectively reduces viral load and halts the progression of the infection .

Comparaison Avec Des Composés Similaires

Composés similaires

Grazoprevir : Un autre inhibiteur de la protéase NS3/4A utilisé dans le traitement du VHC.

Simeprevir : Un composé similaire avec une structure chimique différente mais un mécanisme d'action similaire.

Paritaprevir : Cible également la protéase NS3/4A mais possède des propriétés pharmacocinétiques différentes.

Unicité du voxilaprevir

This compound se distingue par sa puissante activité antivirale sur plusieurs génotypes du VHC et sa capacité à surmonter les substitutions associées à la résistance. Sa combinaison avec le sofosbuvir et le velpatasvir dans Vosevi offre une option de traitement complète pour les patients qui ont échoué aux thérapies antérieures .

Activité Biologique

Voxilaprevir (VOX) is a potent, oral direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It functions as a protease inhibitor targeting the NS3/4A protease of HCV, and it is often combined with other antiviral agents such as sofosbuvir (SOF) and velpatasvir (VEL) to enhance therapeutic efficacy. This article discusses the biological activity of this compound, focusing on its antiviral efficacy, safety profile, and clinical outcomes based on diverse research findings.

This compound inhibits the NS3/4A protease, which is essential for the replication of HCV. By blocking this enzyme, VOX prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This mechanism is crucial in managing HCV infections, especially in patients who have previously failed other treatments.

Antiviral Activity

The antiviral activity of this compound has been evaluated through various studies, showcasing its effectiveness across different HCV genotypes. Key findings include:

- Efficacy Against Different Genotypes : In vitro studies demonstrate that VOX exhibits potent activity against HCV genotypes 1 to 6, with effective concentrations (EC50) ranging from 0.2 to 6.6 nM for clinical isolates .

- Resistance Profile : this compound shows a favorable resistance profile compared to other protease inhibitors. It maintains efficacy against several resistance-associated substitutions (RASs) commonly encountered in HCV genotypes 1a and 1b .

Phase III Trials

The efficacy of this compound has been established through several pivotal Phase III trials, including POLARIS-1, POLARIS-2, POLARIS-3, and POLARIS-4. These trials assessed the combination of SOF/VEL/VOX in patients with chronic HCV who had previously failed direct-acting antiviral therapies.

Summary of POLARIS Trials

| Trial Name | Population Description | SVR Rate (%) | Duration of Treatment |

|---|---|---|---|

| POLARIS-1 | DAA-experienced patients with HCV genotypes 1-6 | 96 | 12 weeks |

| POLARIS-4 | Patients with prior SOF therapy without NS5A inhibitors | 96 | 12 weeks |

| POLARIS-2 | Treatment-naive patients with various HCV genotypes | 98 | 12 weeks |

| POLARIS-3 | Patients with compensated cirrhosis | 91 | 12 weeks |

The overall sustained virologic response (SVR) rates across these trials indicate that VOX is highly effective as a salvage therapy for patients who have previously failed treatment .

Real-World Effectiveness

Recent studies have also evaluated the real-world effectiveness of SOF/VEL/VOX in diverse patient populations. An integrative analysis involving three large cohorts revealed:

- Overall SVR Rate : The treatment achieved an SVR rate of approximately 95% among patients re-treated after DAA failure.

- Predictors of Treatment Response : Factors such as hepatocellular carcinoma onset, cirrhosis, and specific HCV genotypes were identified as independent negative predictors for treatment response .

Safety Profile

The safety and tolerability of this compound have been assessed in clinical trials and real-world settings. Common adverse events reported include:

- Fatigue

- Headache

- Nausea

- Diarrhea

The incidence of serious adverse events leading to discontinuation was low (0.2%) across studies . The overall safety profile indicates that VOX is well-tolerated among most patients.

Case Study: Treatment-Naive Patients

A retrospective study analyzed the outcomes of treatment-naive patients receiving SOF/VEL/VOX. The results showed that all patients achieved SVR within a treatment duration of 12 weeks, highlighting the regimen's effectiveness in previously untreated individuals .

Case Study: DAA-Failure Patients

Another case study focused on patients who had previously failed DAA therapies. Among these patients, those treated with SOF/VEL/VOX demonstrated significant improvements in liver function tests alongside high SVR rates, emphasizing the compound's role as an effective salvage therapy .

Propriétés

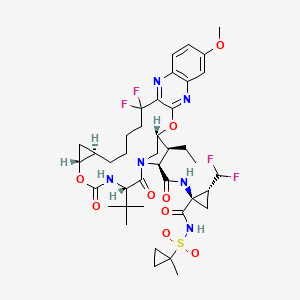

IUPAC Name |

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLZLWXUBZHSL-FZNJKFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027947 | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1535212-07-7 | |

| Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxilaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXILAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.